1-(bromomethyl)-4-isocyanatobenzene
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Overview
Description
1-(Bromomethyl)-4-isocyanatobenzene is an organic compound that features both a bromomethyl group and an isocyanate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(bromomethyl)-4-isocyanatobenzene typically involves the bromination of a precursor compound. One common method is the bromination of 4-methylbenzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the isocyanate group can be introduced via phosgenation of the corresponding amine precursor .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-isocyanatobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols and amines to form urethanes and ureas, respectively.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Addition Reactions: Alcohols or amines in the presence of a catalyst or under mild heating conditions are typical.
Major Products:
Nucleophilic Substitution: Products include azides or thiocyanates.
Addition Reactions: Products include urethanes and ureas.
Scientific Research Applications
1-(Bromomethyl)-4-isocyanatobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules through its reactive isocyanate group, enabling the study of protein interactions and functions.
Industry: Used in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-4-isocyanatobenzene involves its reactive functional groups:
Bromomethyl Group: Acts as an electrophile in nucleophilic substitution reactions, facilitating the formation of new carbon-nitrogen or carbon-sulfur bonds.
Isocyanate Group: Reacts with nucleophiles to form stable urethane or urea linkages, which are important in polymer chemistry and bioconjugation.
Comparison with Similar Compounds
1-(Chloromethyl)-4-isocyanatobenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-4-nitrobenzene: Contains a nitro group instead of an isocyanate group.
Uniqueness: 1-(Bromomethyl)-4-isocyanatobenzene is unique due to the presence of both a highly reactive bromomethyl group and an isocyanate group, making it versatile for various chemical transformations and applications .
Properties
CAS No. |
98434-21-0 |
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Molecular Formula |
C8H6BrNO |
Molecular Weight |
212 |
Purity |
93 |
Origin of Product |
United States |
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